(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
CAS No.: 551931-25-0
Cat. No.: VC7278347
Molecular Formula: C15H16N2O6
Molecular Weight: 320.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 551931-25-0 |
|---|---|
| Molecular Formula | C15H16N2O6 |
| Molecular Weight | 320.301 |
| IUPAC Name | (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C15H16N2O6/c1-22-6-5-17-14(20)10(13(19)16-15(17)21)7-9-3-4-11(18)12(8-9)23-2/h3-4,7-8,18H,5-6H2,1-2H3,(H,16,19,21)/b10-7+ |
| Standard InChI Key | RECHBHNAGCCNHT-JXMROGBWSA-N |
| SMILES | COCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NC1=O |
Introduction
Chemical Structure and Nomenclature
The compound features a 1,3-diazinane-2,4,6-trione core, a six-membered ring containing two nitrogen atoms and three ketone groups. Substituents include:
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A (4-hydroxy-3-methoxyphenyl)methylidene group at position 5, introducing aromatic and phenolic moieties.
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A 2-methoxyethyl group at position 1, contributing ether functionality .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₂O₇ |
| Molecular Weight | 361.32 g/mol |
| IUPAC Name | (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
| SMILES | COC1C(=O)N(CCOC)C(=O)N(C1=O)C=C(C2=CC(=C(C=C2)O)OC)O |
| logP (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
The E-configuration at the methylidene double bond (C5) is critical for spatial arrangement and intermolecular interactions .
Synthesis and Structural Elucidation
While no direct synthesis protocols exist for this compound, analogous routes for diazinane-triones suggest feasible strategies:
Core Ring Formation
The 1,3-diazinane-2,4,6-trione scaffold is typically synthesized via cyclocondensation of urea derivatives with diketones or malonic acid analogs under acidic catalysis . For example, 1-(2-methoxyethyl)-1,3-diazinane-2,4-dione (PubChem CID 76131433) is prepared by reacting 2-methoxyethylamine with malonyl chloride .
Substitution at Position 5
Introducing the (4-hydroxy-3-methoxyphenyl)methylidene group likely involves a Knoevenagel condensation between the trione core and 4-hydroxy-3-methoxybenzaldehyde. This reaction, catalyzed by piperidine or ammonium acetate, forms the α,β-unsaturated ketone linkage .
Purification Challenges
The polar hydroxyl and methoxy groups necessitate chromatographic purification (e.g., silica gel with ethyl acetate/methanol gradients) to isolate the E-isomer .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Predicted logSw = -3.2 ± 0.5, indicating limited water solubility due to the aromatic and hydrophobic substituents .
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Lipophilicity: A logP of ~1.8 suggests moderate membrane permeability, suitable for oral bioavailability .
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include ν(C=O) at 1,710–1,740 cm⁻¹ (trione), ν(O-H) at 3,200–3,500 cm⁻¹ (phenolic hydroxyl), and ν(C-O-C) at 1,100–1,250 cm⁻¹ (methoxy groups) .
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NMR:
Biological Activity and Applications
Hypothetical Pharmacological Effects
Structurally related diazinane-triones exhibit:
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GABAergic Modulation: Analogous to 1-butyl-1,3-diazinane-2,4,6-trione, this compound may potentiate GABA-A receptors, suggesting sedative or anxiolytic potential.
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Antioxidant Activity: The 4-hydroxyphenyl group could scavenge free radicals, analogous to phenolic antioxidants like curcumin .
Industrial Relevance
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